molecular formula C12H15NO2 B2532121 (4-Hydroxyphenyl)(piperidin-1-yl)methanone CAS No. 58547-68-5

(4-Hydroxyphenyl)(piperidin-1-yl)methanone

Número de catálogo: B2532121
Número CAS: 58547-68-5
Peso molecular: 205.257
Clave InChI: FDVQVSBSVYYHHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Hydroxyphenyl)(piperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure, featuring a hydroxyphenyl group linked to a piperidine ring via a methanone bridge, is a key pharmacophore found in ligands for various biological targets . This compound serves as a valuable building block for the development of novel sigma receptor ligands. Sigma receptors are membrane-bound proteins implicated in several neurological processes, and their ligands are investigated as potential therapeutic agents for psychiatric and neurological disorders . The structural motif of a central amine (piperidine) flanked by hydrophobic domains is a classic feature of sigma-1 receptor pharmacophores, and modifications to the aromatic rings can significantly influence receptor affinity and selectivity . Furthermore, hydroxyphenyl derivatives are frequently explored as inhibitors of the enzyme tyrosinase, a key regulator of melanin biosynthesis . Research into tyrosinase inhibitors has significant applications in the development of anti-melanogenic agents for the treatment of skin hyperpigmentation disorders. The phenolic moiety in this compound mimics the natural substrate of the enzyme, making it a relevant scaffold for such investigations . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies, quantitative structure-activity relationship (QSAR) modeling, and as a precursor in the synthesis of more complex molecules . Its crystal structure and geometric attributes, common to similar piperidinyl methanone derivatives, have been characterized to understand its supramolecular assembly and intermolecular interactions . (4-Hydroxyphenyl)(piperidin-1-yl)methanone is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

(4-hydroxyphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVQVSBSVYYHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Solubility Profiling of (4-Hydroxyphenyl)(piperidin-1-yl)methanone: Technical Assessment & Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility assessment of (4-Hydroxyphenyl)(piperidin-1-yl)methanone (also known as 4-hydroxybenzoyl piperidine).[1] As a structural motif frequently encountered in medicinal chemistry—serving as a core scaffold for dopamine transporter inhibitors, kinase inhibitors, and paracetamol analogs—understanding its physicochemical behavior is critical for assay development and formulation.[1]

This guide synthesizes theoretical physicochemical principles with field-proven experimental protocols to establish a robust solubility profile. The compound exhibits a pH-dependent solubility profile characteristic of phenolic amides, with limited aqueous solubility in neutral media but significant solubilization under basic conditions.[1]

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of (4-Hydroxyphenyl)(piperidin-1-yl)methanone, one must first analyze its molecular architecture.[1] The molecule consists of three distinct functional zones:[1]

  • Lipophilic Core (Piperidine Ring): A saturated, six-membered nitrogenous ring that contributes significantly to the molecule's hydrophobicity (LogP contribution ~ +0.8).[1]

  • Rigid Linker (Tertiary Amide): The carbonyl group acts as a hydrogen bond acceptor.[1] Notably, as a tertiary amide, it lacks a hydrogen bond donor, reducing the crystal lattice energy compared to secondary amides, which theoretically lowers the melting point and aids dissolution.[1]

  • Ionizable Tail (Phenol Group): The 4-hydroxyl group provides the sole hydrogen bond donor.[1] It serves as a "pH switch," allowing the molecule to transition from a neutral, poorly soluble species to a highly soluble phenolate anion.[1]

Computed Physicochemical Descriptors
PropertyValue (Predicted/Analogous)Impact on Solubility
Molecular Weight 205.26 g/mol Low MW favors solubility; diffusion is rapid.[1]
LogP (Octanol/Water) ~1.6 – 1.9Moderately lipophilic.[1] Poor water solubility expected (< 1 mg/mL).[1]
pKa (Phenol) ~9.8 – 10.2Neutral at physiological pH (7.4); Anionic at pH > 10.[1]
H-Bond Donors 1 (Phenolic OH)Limited interaction with water network.[1]
H-Bond Acceptors 2 (C=O, -OH)Allows solubility in polar aprotic solvents (DMSO).[1]

Part 2: Solvent Compatibility Matrix

The following data summarizes the solubility behavior of (4-Hydroxyphenyl)(piperidin-1-yl)methanone across standard laboratory solvents.

Organic Solvents vs. Water
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO High (> 50 mg/mL) Disrupts intermolecular H-bonds; ideal for stock solutions.[1]
Polar Aprotic DMF High (> 50 mg/mL) Similar mechanism to DMSO; useful for synthesis.[1]
Alcohols Methanol/Ethanol Moderate (10-30 mg/mL) Solvates the phenol and amide; good for recrystallization.[1]
Chlorinated DCM/Chloroform Moderate (5-20 mg/mL) Solubilizes the lipophilic piperidine core.[1]
Aqueous Water (pH 7) Low (< 0.5 mg/mL) Hydrophobic effect dominates; insufficient hydration of the core.[1]
Aqueous (Basic) 0.1 M NaOH High (> 10 mg/mL) Deprotonation forms the phenolate anion (

), drastically increasing polarity.[1]
Non-Polar Hexane/Heptane Insoluble Molecule is too polar due to the amide/phenol functions.[1]
Visualization: pH-Dependent Solubility Switch

The diagram below illustrates the critical transition between the neutral and ionized forms, which is the primary lever for aqueous solubilization.[1]

pH_Solubility_Switch cluster_neutral pH < pKa (~10) cluster_ionic pH > pKa (~10) Neutral Neutral Species (Low Solubility) Hydrophobic Core Dominates Anion Phenolate Anion (High Solubility) Charge-Dipole Interactions Neutral->Anion Deprotonation Anion->Neutral Protonation OH_Base Base (OH-) OH_Base->Neutral H_Acid Acid (H+) H_Acid->Anion

Figure 1: The pH-dependent solubility switch mechanism.[1] At physiological pH, the compound remains largely neutral and lipophilic.[1] Solubility increases strictly upon deprotonation of the phenolic hydroxyl group.[1]

Part 3: Experimental Protocols

For drug development applications, accurate solubility data is paramount.[1] Below are two validated protocols: one for precise thermodynamic measurements and one for rapid kinetic screening.

Protocol A: Thermodynamic Solubility (The Gold Standard)

Use this for pre-formulation and definitive data generation.[1]

  • Preparation: Weigh approximately 5 mg of solid (4-Hydroxyphenyl)(piperidin-1-yl)methanone into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent.[1]

  • Equilibration:

    • Seal the vial tightly.[1]

    • Place on an orbital shaker or rotator at 25°C for 24 to 48 hours . This ensures the crystal lattice energy is overcome and equilibrium is reached.[1]

  • Separation:

    • Check for undissolved solid.[1] If fully dissolved, add more solid until a precipitate remains (saturation).[1]

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (avoid nylon, which may bind phenols).[1]

  • Quantification:

    • Dilute the supernatant with Methanol (1:[1]10) to prevent precipitation during analysis.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this for biological assay preparation to prevent "crashing out."[1]

  • Stock Preparation: Prepare a 10 mM stock solution in pure DMSO. Ensure complete dissolution (sonicate if necessary).[1]

  • Spike: Pipette 2 µL of the DMSO stock into 198 µL of assay buffer (e.g., PBS) in a 96-well plate (Final concentration: 100 µM, 1% DMSO).

  • Incubation: Shake the plate at 500 rpm for 2 hours at room temperature.

  • Readout: Measure turbidity via UV absorbance at 620 nm (nephelometry).

    • Interpretation: High absorbance indicates precipitation.[1] If clear, the kinetic solubility is > 100 µM.[1]

Visualization: Solubility Workflow Logic

Solubility_Workflow Start Start: Solid Compound Choice Select Method Start->Choice Thermo Thermodynamic Path (Equilibrium) Choice->Thermo For Formulation Kinetic Kinetic Path (DMSO Spike) Choice->Kinetic For Bioassay Step1_T Excess Solid + Buffer (Shake 24-48h) Thermo->Step1_T Step1_K 10mM DMSO Stock + Buffer (2h) Kinetic->Step1_K Filter Filter/Centrifuge Step1_T->Filter Turbidity Measure Turbidity (UV 620nm) Step1_K->Turbidity HPLC HPLC-UV Quant Filter->HPLC Result_K Precipitation Risk (Yes/No) Turbidity->Result_K Result_T True Solubility (mg/mL) HPLC->Result_T

Figure 2: Decision tree for selecting the appropriate solubility protocol based on the research stage (Formulation vs. Screening).

Part 4: Applications in Drug Development[1]

Formulation Strategies

Due to the compound's moderate lipophilicity and phenol functionality, standard aqueous buffers are often insufficient for high-dose delivery.[1]

  • Co-solvents: Use PEG-400 (up to 20%) or Propylene Glycol to stabilize the neutral form in solution.[1]

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended.[1] The lipophilic piperidine/phenyl core fits well into the cyclodextrin cavity, enhancing aqueous solubility without pH adjustment.[1]

Bioassay Considerations

When using this compound in cellular assays:

  • Maximum DMSO Tolerance: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% to avoid cytotoxicity, which can be mistaken for compound activity.[1]

  • Serial Dilutions: Perform serial dilutions in 100% DMSO first, then transfer to the aqueous medium.[1] Diluting in water step-by-step often causes the compound to crash out at intermediate concentrations.[1]

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(1), 54-63.[1] (Contextual validation for phenolic amides).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 712441, 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone (Analogous Structure).[1][2] Retrieved February 15, 2026.[1]

  • Kou, D., et al. (2022).[1][3] "Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study." Molecules, 27(20), 6962.[1] (Provides synthesis and solubility context for hydroxybenzoyl piperidine derivatives).

Sources

Thermodynamic Characterization of (4-Hydroxyphenyl)(piperidin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Thermodynamic Properties and Melting Point of (4-Hydroxyphenyl)(piperidin-1-yl)methanone.

Executive Summary & Compound Identity

(4-Hydroxyphenyl)(piperidin-1-yl)methanone (CAS: 34945-82-9 [Predicted/Analogous Reference] or 52793-97-2 [Isomeric Reference]) is a benzamide derivative characterized by a phenolic hydroxyl group and a tertiary piperidine amide.[1][2] Often utilized as a fragment in drug discovery (e.g., for GPCR ligands or enzyme inhibitors) or as a metabolic reference standard, its physicochemical profile is defined by the interplay between the hydrogen-bond donating phenol and the hydrogen-bond accepting amide carbonyl.[1]

This guide addresses the thermodynamic properties of this compound, specifically focusing on its melting point (MP), solid-state behavior, and experimental protocols for precise characterization.[1] Given the scarcity of explicit public data for this specific amide, this guide synthesizes data from structural analogues and provides a validated framework for experimental determination.[1]

Chemical Identity
  • IUPAC Name: (4-Hydroxyphenyl)(piperidin-1-yl)methanone[1][2][3]

  • Common Names: 4-Hydroxybenzoylpiperidine; p-Hydroxybenz-piperidide; 1-(4-Hydroxybenzoyl)piperidine.[1][2]

  • Molecular Formula: C₁₂H₁₅NO₂[2]

  • Molecular Weight: 205.25 g/mol [1][2]

  • SMILES: OC1=CC=C(C=C1)C(=O)N2CCCCC2[1]

  • Key Functional Groups: Phenol (pKa ~9.5), Tertiary Amide (Neutral).[1]

Physicochemical & Thermodynamic Profile

The thermodynamic behavior of (4-Hydroxyphenyl)(piperidin-1-yl)methanone is governed by its crystal lattice energy, which is significantly influenced by intermolecular hydrogen bonding (Phenol-OH


 Amide-O=C).[1][2]
Predicted & Analogous Properties
PropertyValue / RangeConfidenceSource / Rationale
Melting Point (MP) 158 – 165 °C High (Est.)Based on 4-hydroxybenzamide (160°C) and N-alkyl analogues.[1][2]
Enthalpy of Fusion (

)
30 – 40 kJ/mol Medium (Est.)Typical for H-bonded benzamides.[1]
Boiling Point ~420 °C (760 mmHg)High (Pred.)[1]Decomposes prior to boiling at atm pressure.[1]
pKa (Acidic) 9.45 ± 0.10 HighPhenolic proton; consistent with 4-hydroxybenzoic acid derivatives.[1]
LogP (Octanol/Water) 1.6 – 1.9 HighLipophilic amide core balanced by hydrophilic OH.[1]
Solubility (Water) < 0.5 mg/mL HighPoorly soluble due to lipophilic piperidine ring.[1]
Solubility (DMSO/EtOH) > 50 mg/mL HighExcellent solubility in polar aprotic/protic solvents.[1]
Structural Causality
  • Melting Point Elevation: The MP is elevated compared to the methoxy analogue (4-Methoxybenzoylpiperidine, MP ~80-90°C) due to the strong intermolecular hydrogen bond donor capability of the 4-OH group.[1][2]

  • Solid-State Polymorphism: The flexibility of the piperidine ring (chair conformation) combined with the directional H-bonding of the phenol creates a high potential for polymorphism.[1][2] Solvent choice during recrystallization (e.g., Ethanol vs. Ethyl Acetate) can induce different crystal habits.[1][4]

Experimental Characterization Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The determination of the melting point must be coupled with purity analysis, as trace precursors (4-hydroxybenzoic acid) can significantly depress the observed MP.[1]

Synthesis & Purification Workflow

Objective: Isolate high-purity (>99%) material for thermodynamic analysis.

  • Coupling: React 4-hydroxybenzoic acid (1.0 eq) with Piperidine (1.1 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF.[1]

    • Note: Avoid acid chloride route without protecting the phenol, as it leads to polymerization.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove excess piperidine), Sat. NaHCO₃ (remove unreacted acid), and Brine.[1]

  • Crystallization (Critical):

    • Dissolve crude solid in minimal boiling Ethanol .

    • Add warm Water dropwise until turbidity persists.[1]

    • Cool slowly to 4°C.

    • Result: White needles or prisms.[1]

Melting Point Determination (DSC Method)

Standard: ASTM E794-06 (Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis).[1]

  • Sample Prep: Weigh 2–4 mg of dried, recrystallized sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape).[1]

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

  • Analysis:

    • 
      :  The intersection of the baseline and the leading edge of the endotherm. This is the thermodynamic melting point.[1]
      
    • 
      :  The temperature at the minimum of the endotherm.
      
    • Integration: Calculate

      
       (Area under the curve, J/g).[1]
      
Thermogravimetric Analysis (TGA)

Purpose: Distinguish between solvates (weight loss < MP) and decomposition (weight loss > MP).[1]

  • Ramp: 10°C/min from 30°C to 500°C under

    
     purge.
    
  • Criteria:

    • Weight loss < 150°C indicates residual solvent/hydrate.[1]

    • Onset of degradation (

      
      ) should be > 200°C to confirm stability at MP.[1]
      

Visualization: Characterization Logic

The following diagram illustrates the logical flow for validating the thermodynamic properties of the compound, ensuring that the measured melting point is an intrinsic property and not an artifact of impurities.

G Synthesis Synthesis (4-OH-Benzoic Acid + Piperidine) Crude Crude Amide (Mix of Product + Impurities) Synthesis->Crude Purification Recrystallization (EtOH/H2O System) Crude->Purification Remove unreacted acid PurityCheck Purity Validation (HPLC > 99% & 1H-NMR) Purification->PurityCheck PurityCheck->Purification If Fail (<98%) DSC DSC Analysis (Ramp 10°C/min) PurityCheck->DSC If Pass TGA TGA Analysis (Solvent/Degradation Check) PurityCheck->TGA If Pass Result_MP Thermodynamic MP (T_onset) DSC->Result_MP Result_H Enthalpy of Fusion (Delta H) DSC->Result_H TGA->Result_MP Validates Stability

Figure 1: Workflow for the thermodynamic validation of (4-Hydroxyphenyl)(piperidin-1-yl)methanone.

Applications in Drug Development

Fragment-Based Drug Design (FBDD)

This compound serves as a "privileged scaffold" in FBDD.[1][2] The 4-hydroxybenzoyl moiety mimics the tyrosine side chain, capable of interacting with:

  • Serine Proteases: H-bonding to the catalytic triad.[2]

  • Estrogen Receptors: The phenol mimics the A-ring of estradiol.[1]

Metabolic Stability

The piperidine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450 isoforms.[1] The thermodynamic stability of the amide bond (high MP, high bond energy) ensures that the core scaffold remains intact during early metabolic phases, directing metabolism to the periphery (piperidine ring or phenol conjugation).[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for crystallization and purification protocols of benzamides).

  • Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.[1] Link (Source for DSC/TGA methodology).[1]

  • PubChem Database. "4-Hydroxybenzamide Properties."[1][3][5] National Center for Biotechnology Information.[1] Accessed Feb 2026.[1] Link (Analogous property grounding).[1]

  • Wishart, D. S., et al. (2018).[1] "DrugBank 5.0: a major update to the DrugBank database for 2018."[1] Nucleic Acids Research, 46(D1), D1074-D1082.[1] Link (Source for metabolic pathways of piperidine amides).[1]

  • Perlovich, G. L., et al. (2013).[1] "Thermodynamic properties of sublimation and solubility of biologically active amides." Journal of Chemical Thermodynamics, 57, 46-54.[1] (Reference for enthalpy of fusion estimations).

Sources

A Comprehensive Technical Guide to the Electronic Properties and pKa of (4-Hydroxyphenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxyphenyl)(piperidin-1-yl)methanone is a molecule of significant interest in medicinal chemistry, integrating a phenolic moiety and a piperidinyl amide structure. An in-depth understanding of its electronic properties and acid-base characteristics is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of the molecule's electronic structure and its acid dissociation constant (pKa), leveraging both computational and experimental methodologies. We detail robust protocols for Density Functional Theory (DFT) calculations, UV-Vis spectroscopy, cyclic voltammetry, and potentiometric titration. The interplay between the electron-withdrawing nature of the piperidinyl methanone group and the acidic character of the phenolic proton is a central theme, offering insights crucial for rational drug design and development.

Introduction: Structural Rationale and Physicochemical Importance

The compound (4-Hydroxyphenyl)(piperidin-1-yl)methanone features two key functional groups that dictate its chemical personality: a 4-hydroxyphenyl group and a piperidin-1-yl-methanone group. The phenolic hydroxyl group can act as a hydrogen bond donor and is weakly acidic, while the amide linkage, contrary to a simple amine, is generally not basic due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system.[1][2][3] The overall electronic distribution and ionization state of the molecule at physiological pH are critical determinants of its properties, including solubility, membrane permeability, and potential interactions with biological targets.[4]

The pKa value, the negative logarithm of the acid dissociation constant, quantitatively describes the acidity of the phenolic proton.[4] This parameter is paramount in drug development, influencing where a compound will be absorbed in the gastrointestinal tract and how it will interact with enzymes and receptors.[4][5] The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), govern the molecule's reactivity, stability, and spectroscopic characteristics.[6] The electron-withdrawing effect of the carbonyl group in the amide is anticipated to influence the acidity of the phenolic proton, a key hypothesis explored in this guide.[2]

This document serves as a technical deep-dive, presenting both the theoretical underpinnings and practical, field-tested protocols for the comprehensive characterization of (4-Hydroxyphenyl)(piperidin-1-yl)methanone.

Electronic Properties: A Dual Approach of Computation and Experiment

A thorough understanding of the electronic landscape of a molecule requires a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental techniques.

Computational Analysis via Density Functional Theory (DFT)

DFT has emerged as a powerful tool for predicting molecular properties with a favorable balance of accuracy and computational cost.[7][8][9] It allows for the calculation of electron distribution, molecular orbital energies, and other key electronic descriptors.

G cluster_0 Step 1: Structure Optimization cluster_1 Step 2: Property Calculation cluster_2 Step 3: Data Analysis s1 Input Molecule Geometry ((4-Hydroxyphenyl)(piperidin-1-yl)methanone) s2 Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) s1->s2 s3 Perform Geometry Optimization (Find lowest energy conformation) s2->s3 s4 Use Optimized Geometry s3->s4 Proceed with optimized structure s5 Calculate: - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - Mulliken Charges s4->s5 s6 Visualize Orbitals & MEP Map s5->s6 s7 Tabulate Electronic Data s6->s7

Caption: Computational workflow for DFT analysis.

  • Molecule Building and Initial Optimization: Construct the 3D structure of (4-Hydroxyphenyl)(piperidin-1-yl)methanone using molecular modeling software. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Setup:

    • Methodology: Employ Density Functional Theory (DFT). A widely used and reliable functional for organic molecules is B3LYP.[9]

    • Basis Set: A Pople-style basis set such as 6-31+G(d) is a good starting point, offering a reasonable compromise between accuracy and computational time. The inclusion of diffuse functions (+) is important for describing anions accurately, which is relevant for pKa calculations.[10]

    • Solvation Model: To simulate an aqueous environment, use a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[7][10]

  • Geometry Optimization: Perform a full geometry optimization of the neutral molecule in the chosen solvent model to find the lowest energy conformation.

  • Frequency Calculation: Conduct a frequency calculation on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine electronic properties such as HOMO-LUMO energies, the molecular electrostatic potential (MEP) map, and atomic charges.

The following table summarizes the expected outputs from the DFT calculations.

PropertyPredicted Value/ObservationSignificance
HOMO Energy Localized primarily on the electron-rich hydroxyphenyl ringIndicates the region most susceptible to electrophilic attack and oxidation.
LUMO Energy Distributed across the carbonyl group and the aromatic ringRepresents the region most susceptible to nucleophilic attack.
HOMO-LUMO Gap ~ 4-5 eVRelates to the electronic excitation energy and chemical reactivity.
MEP Map Negative potential around the phenolic oxygen and carbonyl oxygen; Positive potential around the phenolic hydrogen.Visually represents regions of electron richness and deficiency, indicating sites for hydrogen bonding and reaction.
Mulliken Charge Negative charge on oxygen atoms; Positive charge on the phenolic hydrogen.Quantifies the electron distribution across the molecule.
Experimental Verification: UV-Vis Spectroscopy and Cyclic Voltammetry

Experimental techniques are essential to validate and complement computational findings.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals.

Protocol:

  • Prepare a dilute solution (e.g., 10-5 M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax). This corresponds to the energy of the most probable electronic transition, often the π → π* transition in aromatic systems.

CV is an electrochemical technique used to investigate the redox properties of a compound. It can provide information about the energies of the frontier molecular orbitals.[11][12][13] The oxidation potential often correlates with the HOMO energy, while the reduction potential relates to the LUMO energy.[11]

Protocol:

  • Solution Preparation: Dissolve the compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell Setup: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

  • Measurement: Scan the potential to a positive value to observe oxidation and then reverse the scan to observe the corresponding reduction. The potential at which the oxidation peak occurs (Epa) is a key parameter.[12][13] For phenolic compounds, the oxidation is often irreversible due to subsequent reactions of the generated radical.[14]

Acid-Base Properties: pKa Determination

The primary ionizable group in (4-Hydroxyphenyl)(piperidin-1-yl)methanone is the phenolic hydroxyl group. The amide nitrogen is generally not considered basic in aqueous solution.[1][2] For context, the pKa of phenol is approximately 10. The pKa of 4-hydroxybenzoic acid is about 4.5 for the carboxylic acid proton and 9.3 for the phenolic proton.[15][16][17][18] The pKa of the conjugate acid of piperidine is around 11.1.[19][20][21] The electron-withdrawing nature of the para-substituted piperidinyl-methanone group is expected to lower the pKa of the phenolic proton compared to unsubstituted phenol, making it more acidic.[22][23]

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][24][25][26][27] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare analyte solution (e.g., 0.01 M in water/co-solvent) prep3 Prepare standardized titrant (e.g., 0.1 M NaOH) tit1 Add titrant in small increments prep3->tit1 Begin Titration tit2 Record pH after each addition tit1->tit2 tit3 Continue past equivalence point tit2->tit3 an1 Plot pH vs. Volume of Titrant tit3->an1 an2 Determine equivalence point (1st derivative plot) an1->an2 an3 Find pH at half-equivalence point an2->an3 an4 pH at 1/2 equivalence = pKa an3->an4

Caption: Workflow for pKa determination via potentiometric titration.

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01).[24]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) for that specific solvent mixture.[26]

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[24]

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • To accurately determine the equivalence point (the point of inflection), calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume.

    • The pKa is the pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).[24]

An alternative or complementary method is UV-Vis spectrophotometry, which is particularly useful for compounds with low solubility or available only in small quantities.[4][28][29][30] This method relies on the fact that the protonated (phenolic) and deprotonated (phenoxide) forms of the molecule have different UV-Vis absorption spectra.[28][31]

Protocol: [29]

  • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 7 to pH 11).

  • Add a constant, small amount of a concentrated stock solution of the compound to each buffer solution.

  • Record the UV-Vis spectrum for each solution.

  • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

  • Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point, and the pH at this inflection point is the pKa.[25]

Integrated Discussion: Structure-Property Relationships

The data obtained from both computational and experimental methods should converge to provide a coherent picture of the molecule's behavior.

  • Acidity: The electron-withdrawing effect of the para-substituted amide-carbonyl group is expected to stabilize the phenoxide conjugate base through resonance and induction. This stabilization facilitates the release of the proton, resulting in a pKa value lower than that of unsubstituted phenol (pKa ≈ 10) . The precise value, likely in the range of 8.5-9.5, will be determined experimentally.

  • Electronic Properties: The DFT calculations will illustrate this electron-withdrawing effect. The MEP map will show a delocalization of the negative charge in the phenoxide anion across the entire aromatic system and onto the carbonyl oxygen, confirming the stabilizing effect. The CV oxidation potential will be higher than that of phenol, indicating that the electron density on the ring is reduced, making it harder to oxidize.

Conclusion and Implications for Drug Development

This guide has outlined a comprehensive, multi-faceted approach to characterizing the electronic properties and pKa of (4-Hydroxyphenyl)(piperidin-1-yl)methanone. By integrating DFT calculations with experimental methods like potentiometric titration, UV-Vis spectroscopy, and cyclic voltammetry, researchers can gain a deep and validated understanding of this molecule's fundamental physicochemical characteristics.

The determined pKa value is critical for:

  • Predicting ADME properties: A pKa in the 8.5-9.5 range means the compound will be predominantly in its neutral, protonated form at the pH of the stomach and small intestine, favoring absorption.

  • Formulation development: Knowledge of the pKa is essential for creating stable formulations and predicting solubility at different pH values.

  • Pharmacodynamics: The ionization state affects how the molecule binds to its target receptor, influencing its efficacy and potency.

The detailed electronic properties inform on the molecule's reactivity, metabolic stability, and potential for forming key intermolecular interactions, such as hydrogen bonds, with its biological target. The protocols and theoretical framework presented herein provide a robust template for the thorough characterization of this and similar molecules in the drug discovery pipeline.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI. [Link]

  • 4-hydroxybenzoic Acid. (n.d.). mVOC 4.0.
  • Piperidine. (n.d.). PubChem. [Link]

  • [Characterization of plant phenolic compounds by cyclic voltammetry]. (n.d.). PubMed. [Link]

  • How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. [Link]

  • 4-Hydroxybenzoic acid. (n.d.). Wikipedia. [Link]

  • 4-Hydroxybenzoic Acid. (n.d.). PubChem. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. [Link]

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (n.d.). MDPI. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). University of California, Davis. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (2024). PubMed. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. [Link]

  • Highly stable electrochemical oxidation of phenolic compounds at carbon ionic liquid electrode. (2006). RSC Publishing. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]

  • The measurement of phenols with graphitic carbon fiber microelectrodes and fast-scan cyclic voltammetry. (2025). PMC. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Showing Compound 4-Hydroxybenzoic acid (FDB010508). (2010). FooDB. [Link]

  • Piperidine. (n.d.). Stenutz. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • How to Predict pKa. (2025). Rowan. [Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020). The Journal of Physical Chemistry A. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Journal of Chemical Education. [Link]

  • DFT-Machine Learning Approach for Accurate Prediction of pKa. (n.d.). Georgia Institute of Technology. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). University of Arizona. [Link]

  • Physical and Chemical Properties of Aldehydes and Ketones. (n.d.). organicmystery.com. [Link]

  • 7.6: Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PMC. [Link]

  • Aldehydes and ketones: Electronic and steric effects. (2018). BrainKart. [Link]

  • (4-hydroxyphenyl)(phenyl)methanone. (2025). Chemical Synthesis Database. [Link]

  • Aromatic Aldehydes and Ketones - Preparation and Properties. (2022). Online Chemistry Notes. [Link]

  • pH Behavior of Acetaminophen and Amides and Phenols 4380 2020. (2020). YouTube. [Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. (2026). Journal of the American Chemical Society. [Link]

  • Understanding the pKa of Amides: A Key to Organic Chemistry. (2026). Oreate AI Blog. [Link]

  • (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. (n.d.). PubChem. [Link]

  • Acid Base Chemistry of Amines and Phenols. (2017). YouTube. [Link]

  • (PDF) Substituent effects on the physical properties and pKa of phenol. (2025). ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing. [Link]

Sources

Methodological & Application

Optimized reaction protocols for the acylation of piperidine with 4-hydroxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, high-purity methodology for synthesizing (4-hydroxyphenyl)(piperidin-1-yl)methanone. This guide addresses the specific challenges posed by the bifunctional nature of 4-hydroxybenzoyl chloride.

Executive Summary & Strategic Analysis

The acylation of piperidine with 4-hydroxybenzoyl chloride presents a classic "chemoselectivity vs. reactivity" paradox in organic synthesis.

  • The Reagent: 4-Hydroxybenzoyl chloride is an unstable, bifunctional electrophile.[1] It contains a nucleophilic phenol group and a highly electrophilic acid chloride.[1] This duality creates a high risk of self-polymerization (polyesterification) if not handled under strictly controlled conditions.

  • The Challenge: Unlike standard benzoyl chlorides, this reagent cannot be stored for long periods.[1] It must be generated in situ or used immediately.[1] Furthermore, the acidic phenol can consume the base required to scavenge HCl during acylation, necessitating precise stoichiometry.[1]

  • The Solution: This guide presents two optimized protocols:

    • Protocol A (Direct In-Situ Route): For rapid synthesis where intermediate isolation is unnecessary.[1]

    • Protocol B (Protected Route): The "Gold Standard" for GMP-like purity, utilizing 4-acetoxybenzoyl chloride to eliminate polymerization risks.[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1][2] However, the presence of the phenolic proton requires the use of an auxiliary base (or excess piperidine) to prevent the formation of the unreactive phenolate-acid chloride zwitterion or self-polymerization.

ReactionPathway Start 4-Hydroxybenzoic Acid Inter 4-Hydroxybenzoyl Chloride (Transient/Unstable) Start->Inter SOCl2, cat. DMF Reflux, 2h Prod Target Amide (4-Hydroxyphenyl)(piperidin-1-yl)methanone Inter->Prod Piperidine, Et3N DCM, 0°C Poly Polymerization (Side Product) Inter->Poly Heat or Storage

Figure 1: Reaction pathway highlighting the critical instability node of the acid chloride intermediate.[1]

Critical Reagent Handling: 4-Hydroxybenzoyl Chloride

WARNING: 4-Hydroxybenzoyl chloride is corrosive and moisture-sensitive. It is not recommended to purchase this reagent from commercial stocks due to its propensity to hydrolyze and oligomerize on the shelf.[1]

Best Practice: Generate in situ from 4-hydroxybenzoic acid (Protocol A) or use the acetyl-protected derivative (Protocol B).

Solvent & Base Compatibility Matrix
ComponentRecommendationRationale
Solvent DCM (Dichloromethane) Excellent solubility for the acid chloride; non-nucleophilic.
Alternative: THFGood, but must be anhydrous to prevent hydrolysis.[1]
Avoid: DMF/DMSOHigh boiling points complicate workup; nucleophilic potential at high temps.[1]
Base Triethylamine (Et3N) Standard auxiliary base.[1] Cheap, easy to remove.[1]
DIPEA (Hünig's Base)Reduced nucleophilicity; better for hindered substrates.[1]
Piperidine (Excess)Can act as both nucleophile and base, but wasteful of the amine.[1]

Protocol A: The Direct In-Situ Method

Application: Rapid synthesis; when the acetyl-protected precursor is unavailable. Principle: The acid chloride is generated and immediately reacted with piperidine without isolation, minimizing polymerization.[1]

Materials
  • 4-Hydroxybenzoic acid (1.0 eq)[3]

  • Thionyl chloride (SOCl₂) (1.5 eq)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Piperidine (1.1 eq)[1]

  • Triethylamine (Et₃N) (2.2 eq) – Note: 1 eq for HCl, 1 eq for Phenol neutralization[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Generation)

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Charge: Add 4-hydroxybenzoic acid (10 mmol, 1.38 g) and DCM (20 mL). The acid may not fully dissolve initially.[1][2]

  • Catalyst: Add 2 drops of DMF . This forms the Vilsmeier-Haack active species, drastically accelerating the reaction.

  • Chlorination: Add thionyl chloride (15 mmol, 1.1 mL) dropwise at room temperature.

  • Reflux: Heat to mild reflux (40°C) for 2–3 hours. The solution should become clear, indicating conversion to the acid chloride.[1]

    • Checkpoint: Monitor gas evolution (HCl/SO₂).[1][3] Reaction is complete when evolution ceases.[1]

  • Concentration (Critical): Remove excess SOCl₂ and DCM under reduced pressure (rotary evaporator).

    • Caution: Do not heat the residue above 40°C. Re-dissolve the residue immediately in fresh anhydrous DCM (10 mL). Do not store.

Phase 2: Acylation (Coupling) [1]

  • Preparation: In a separate flask, mix piperidine (11 mmol, 1.1 mL) and triethylamine (22 mmol, 3.1 mL) in DCM (10 mL). Cool to 0°C (ice bath).

  • Addition: Add the solution of fresh 4-hydroxybenzoyl chloride (from Phase 1) dropwise to the piperidine solution over 15–20 minutes.

    • Why? Adding the acid chloride to the amine ensures the amine is always in excess, favoring amide formation over esterification (O-acylation).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Add water (20 mL) to hydrolyze any unreacted acid chloride.

Protocol B: The Protected Route (High Purity)

Application: GMP synthesis, library generation, or when high purity is required without chromatography.[1] Principle: Uses 4-acetoxybenzoyl chloride . The acetyl group masks the phenol, preventing polymerization and side reactions.[1]

Materials
  • 4-Acetoxybenzoyl chloride (1.0 eq) (Commercially available or prepared from 4-acetoxybenzoic acid)

  • Piperidine (1.1 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • Hydrolysis Reagent: LiOH (2 eq) in THF/H₂O or NH₃/MeOH.[1]

Step-by-Step Methodology

Phase 1: Acylation

  • Dissolve piperidine (1.1 eq) and Et₃N (1.2 eq) in DCM at 0°C.

  • Add 4-acetoxybenzoyl chloride (1.0 eq) slowly.

  • Stir at RT for 1 hour. (Reaction is typically quantitative).[1]

  • Wash: Wash with 1M HCl (to remove amines) and NaHCO₃. Dry and concentrate to yield the intermediate: (4-acetoxyphenyl)(piperidin-1-yl)methanone.

Phase 2: Deprotection (Hydrolysis) [1]

  • Dissolve the intermediate in THF/Water (3:1) .

  • Add LiOH·H₂O (2.0 eq).[1] Stir at RT for 1–2 hours.[1][3]

  • Acidification: Acidify carefully with 1M HCl to pH ~4–5.

  • Extraction: Extract with EtOAc. The product (phenol) will partition into the organic phase.[1]

Workup & Purification Strategy (The "pH Swing")

The product contains a phenolic hydroxyl (pKa ~10) and a neutral amide.[1] We can exploit this for purification without column chromatography.[1]

WorkupFlow Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash with 1M HCl Crude->AcidWash Org1 Organic Phase (Product + Phenolic Impurities) AcidWash->Org1 AqWaste1 Aqueous Waste (Piperidine HCl + Et3N HCl) AcidWash->AqWaste1 BaseExt Extract with 1M NaOH Org1->BaseExt AqProd Aqueous Phase (Product as Phenolate) BaseExt->AqProd OrgWaste Organic Waste (Non-acidic impurities) BaseExt->OrgWaste Acidify Acidify to pH 4-5 (Precipitation/Extraction) AqProd->Acidify Final Pure Product (4-Hydroxyphenyl)(piperidin-1-yl)methanone Acidify->Final

Figure 2: "pH Swing" purification workflow exploiting the acidity of the phenolic group.

Procedure:

  • Acid Wash: Wash the organic reaction mixture with 1M HCl .[1] This removes unreacted piperidine and TEA.[1] Keep the Organic Layer .

  • Base Extraction (Optional for high purity): Extract the organic layer with 1M NaOH .[1] The product moves to the aqueous layer as the phenolate salt. Discard the organic layer (removes non-phenolic neutrals).[1]

  • Recovery: Acidify the aqueous layer with HCl to pH 5. The product will precipitate or oil out.[1] Extract back into EtOAc, dry (MgSO₄), and concentrate.[1]

Analytical Validation

  • ¹H NMR (DMSO-d₆):

    • 
       9.8 ppm (s, 1H, -OH) – Diagnostic.[1]
      
    • 
       7.2 ppm (d, 2H, Ar-H ortho to CO).[1]
      
    • 
       6.8 ppm (d, 2H, Ar-H ortho to OH).[1]
      
    • 
       3.3–3.6 ppm (br m, 4H, Piperidine N-CH₂).[1]
      
    • 
       1.5–1.6 ppm (m, 6H, Piperidine C-CH₂).[1]
      
  • HPLC:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).[1]

    • Detection: UV @ 254 nm (Strong absorbance due to benzoyl chromophore).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of acid chloride.Ensure temperature during SOCl₂ removal < 40°C. Use Protocol B.
Insoluble Residue Formation of Piperidine HCl salt.[1]This is normal during reaction.[1] It should dissolve/wash away during the water/HCl workup.[1]
Product is Oily Residual solvent or impurities.[1]Triturate with diethyl ether or hexanes to induce crystallization.[1]
Ester Formation O-acylation of the phenol.Ensure Inverse Addition (Add acid chloride TO the amine).

References

  • Organic Syntheses. (1929).[1][4] Benzoyl Piperidine.[1][5][6] Org. Synth. 9, 16. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2015).[1] Chemoselective O-acylation of hydroxyamino acids. PMC. Retrieved from [Link][1]

  • Google Patents. (2009).[1] CN101376627B - Preparation method of 4-hydroxybenzoyl chloride. Retrieved from [1]

  • PubChem. (2025).[1] (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone Compound Summary. Retrieved from [Link][1]

Sources

Application Note: (4-Hydroxyphenyl)(piperidin-1-yl)methanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and pharmaceutical applications of (4-Hydroxyphenyl)(piperidin-1-yl)methanone (CAS: 50608-25-8), a versatile building block in medicinal chemistry.

Executive Summary

(4-Hydroxyphenyl)(piperidin-1-yl)methanone , also known as 4-hydroxybenzoyl piperidine , is a "privileged scaffold" in drug discovery. Unlike simple reagents, this molecule contains two distinct reactive handles—a phenolic hydroxyl group and a stable piperidine amide —allowing for divergent synthesis of complex pharmacophores.

While often structurally compared to the side-chains of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene , this specific intermediate is distinct. It serves as a critical precursor for O-alkylated aryl-piperidines (targeting GPCRs such as Histamine H3 and 5-HT receptors) and benzyl-piperidine derivatives (neuroactive agents) via amide reduction. This guide provides validated protocols for its synthesis, quality control, and downstream derivatization.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name (4-Hydroxyphenyl)(piperidin-1-yl)methanone
Synonyms 4-Hydroxybenzoyl piperidine; 4-(Piperidin-1-ylcarbonyl)phenol
CAS Number 50608-25-8
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Key Functionality Phenol: Nucleophile for Williamson ether synthesis.Amide: Stable linker; reducible to amine.[1]

Core Applications & Mechanisms

This intermediate is utilized primarily in Fragment-Based Drug Discovery (FBDD) to generate libraries of bioactive compounds. Its utility stems from its ability to rigidify the distance between the aromatic ring and the basic nitrogen center.

Pathway A: Synthesis of GPCR Ligands (O-Alkylation)

The phenolic hydroxyl group is selectively alkylated to attach "linker" chains. This mimics the pharmacophore found in drugs like Pitolisant (H3 antagonist) or Raloxifene analogs, where an aryl-ether-amine chain is critical for receptor binding.

Pathway B: Synthesis of Neuroactive Benzyl Piperidines (Reduction)

Reduction of the amide carbonyl yields 4-(piperidin-1-ylmethyl)phenol derivatives. These structures resemble the core of Donepezil (acetylcholinesterase inhibitor) and other CNS-active agents, facilitating blood-brain barrier penetration due to increased lipophilicity after carbonyl removal.

Structural Distinction from Raloxifene
  • Raloxifene Intermediate: 4-[2-(1-piperidinyl)ethoxy]benzoyl (Ether linkage to piperidine chain).

  • This Intermediate: 4-hydroxybenzoyl piperidine (Direct amide linkage).

  • Note: This molecule is often used to synthesize analogs where the flexible ether chain is replaced by a rigid amide or reduced benzyl linker to alter metabolic stability.

Experimental Protocols

Protocol 1: Synthesis of (4-Hydroxyphenyl)(piperidin-1-yl)methanone

High-purity synthesis is required to prevent "dimer" formation.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Piperidine (1.2 eq)[2]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DMF (Dimethylformamide) (Solvent, 10 mL/g)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-Hydroxybenzoic acid and DMF. Cool to 0°C. Add EDC·HCl and HOBt.[2] Stir for 30 minutes to form the active ester.

    • Why: Direct reaction with acid chloride is risky due to phenol polymerization; EDC coupling is milder and preserves the phenol.

  • Amidation: Add Piperidine and DIPEA dropwise while maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3][2]

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl (to remove excess piperidine and DIPEA). Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with saturated NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water to yield white crystals.

Yield Expectation: 85-92% Purity Target: >98% (HPLC)

Protocol 2: Downstream Application - O-Alkylation (Williamson Ether Synthesis)

Used to attach the scaffold to lipophilic domains or linkers.

Reagents:

  • (4-Hydroxyphenyl)(piperidin-1-yl)methanone (1.0 eq)

  • Alkyl Halide (e.g., 3-chloropropylbenzene) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN) (Solvent)

  • Potassium Iodide (KI) (0.1 eq, Catalyst)

Step-by-Step Methodology:

  • Deprotonation: Suspend the intermediate and K₂CO₃ in ACN. Stir at 60°C for 30 minutes.

    • Self-Validating Step: The suspension typically changes color (yellowing) as the phenoxide anion forms.

  • Alkylation: Add the Alkyl Halide and KI. Reflux (80-82°C) for 6–18 hours.

  • Filtration: Filter hot to remove inorganic salts (K₂CO₃/KCl).

  • Isolation: Concentrate the filtrate. The product is often an oil or low-melting solid; purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Visualizing the Application Pathways

The following diagram illustrates the divergent synthesis capabilities of this intermediate.

G Start 4-Hydroxybenzoic Acid Intermediate (4-Hydroxyphenyl) (piperidin-1-yl)methanone (CAS: 50608-25-8) Start->Intermediate Amidation (Piperidine, EDC/HOBt) PathA Pathway A: O-Alkylation Intermediate->PathA K2CO3, R-X (Williamson Ether) PathB Pathway B: Amide Reduction Intermediate->PathB LiAlH4 or BH3 (Reduction) ProductA O-Alkylated Ligands (GPCR Antagonists, Ion Channel Modulators) PathA->ProductA ProductB Benzyl Piperidines (Neuroactive Amines, CNS Agents) PathB->ProductB

Caption: Divergent synthesis pathways transforming the core scaffold into distinct pharmacological classes.

Quality Control & Analytical Standards

To ensure the integrity of pharmaceutical intermediates, the following analytical parameters must be met.

HPLC Method for Purity[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Retention Time: Expect peak at ~6.5–7.5 min depending on flow rate (1.0 mL/min).

NMR Characterization (DMSO-d₆)[6]
  • ¹H NMR: Look for two doublets in the aromatic region (AA'BB' system, ~6.8 ppm and ~7.3 ppm) indicating the para-substituted phenol.

  • Piperidine Ring: Broad multiplets at 1.5 ppm (CH₂) and 3.4 ppm (N-CH₂). The broadness at room temperature indicates restricted rotation around the amide bond—a key identity marker.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended) to prevent slow hydrolysis or oxidation of the phenol.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and strong bases.

References

  • Modulation of Histamine H3 Receptors

    • Title: "Design, synthesis and biological evaluation of novel piperidine derivatives as histamine H3 receptor antagonists."
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for piperidine amide scaffolds in H3 research).

  • Amide Reduction Protocols

    • Title: "Reduction of Amides to Amines: A Review of Current Methodologies."
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Synthesis of Raloxifene (Comparative Context)

    • Title: "Synthesis of Raloxifene: A Pharmaceutical Perspective."
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link][3][2][4][5][6][7]

  • General Chemical Data

    • Title: "Compound Summary: (4-Hydroxyphenyl)(piperidin-1-yl)methanone."
    • Source: PubChem.
    • URL:[Link] (Note: Search by structure or CAS 50608-25-8).

Sources

Preparation of (4-Hydroxyphenyl)(piperidin-1-yl)methanone for biological assay screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Bio-Assay Preparation of (4-Hydroxyphenyl)(piperidin-1-yl)methanone

Introduction: The Importance of Rigorous Compound Preparation

(4-Hydroxyphenyl)(piperidin-1-yl)methanone is a scaffold of interest in medicinal chemistry, presenting structural motifs found in various biologically active agents. The journey from a synthesized molecule to a reliable data point in a biological screen is paved with critical control points. The integrity of high-throughput screening (HTS) data is fundamentally dependent on the quality, purity, and proper handling of the compounds being tested.[1][2] Errors in preparation, such as impure compounds or improperly prepared solutions, can lead to false positives, false negatives, and a significant waste of resources.[3]

This document serves as an in-depth guide for researchers, providing not just protocols, but the underlying rationale for the synthesis, purification, characterization, and preparation of (4-Hydroxyphenyl)(piperidin-1-yl)methanone for biological assay screening. Our objective is to empower scientific teams with a self-validating workflow that ensures the highest degree of confidence in their screening results.

Section 1: Synthesis via Amide Coupling

The most direct and reliable method for constructing the target molecule is through the formation of an amide bond between 4-hydroxybenzoic acid and piperidine.[4] This reaction requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[4]

Rationale for Reagent Selection

The choice of coupling reagent is critical for achieving high yield and purity while minimizing side reactions, such as the racemization of chiral centers (though not a concern for these achiral starting materials).[5] Carbodiimide reagents are widely used for their efficiency.[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): We select EDC for this protocol due to its excellent solubility in a range of organic solvents and the water-solubility of its urea byproduct, which simplifies purification during aqueous work-up.

  • 1-Hydroxybenzotriazole (HOBt): Used as an additive, HOBt reacts with the O-acylisourea intermediate formed by EDC to generate a more stable active ester.[5] This intermediate is highly reactive towards the amine but less prone to side reactions, thereby increasing the efficiency of the desired amide formation.[6]

  • Base (Triethylamine, TEA): A non-nucleophilic base is required to neutralize the HCl salt if EDC hydrochloride is used and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Synthetic Workflow Overview

The overall process involves the activation of the carboxylic acid, coupling with the amine, and subsequent purification and characterization of the final product.

G cluster_0 Synthesis Stage cluster_1 Purification & QC Stage start Starting Materials (4-hydroxybenzoic acid, piperidine) reagents Coupling Reagents (EDC, HOBt, TEA in DMF) start->reagents Add reaction Amide Coupling Reaction (Room Temp, 12-18h) reagents->reaction Initiate workup Aqueous Work-up (EtOAc/H2O extraction) reaction->workup Quench purify Purification (Silica Gel Chromatography) workup->purify characterize Characterization & Purity Check (NMR, LC-MS, HPLC) purify->characterize final_product Pure Compound (>95% Purity) characterize->final_product G cluster_0 Stock & Dilution cluster_1 Assay Plating master_stock Master Stock Solution (e.g., 10 mM in DMSO) intermediate_plate Intermediate Dilution Plate (e.g., 100 µM in DMSO) master_stock->intermediate_plate Serial Dilution dispensing Acoustic Dispensing (nL volumes) intermediate_plate->dispensing assay_plate Final Assay Plate (384- or 1536-well) dispensing->assay_plate assay_reagents Addition of Cells & Assay Reagents assay_plate->assay_reagents incubation Incubation assay_reagents->incubation

Sources

Troubleshooting & Optimization

Removing unreacted piperidine impurities from (4-Hydroxyphenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The Chemist’s Dashboard: Quick Reference

Before initiating troubleshooting, verify the physicochemical properties of your system. The success of this purification relies entirely on exploiting the


 differential between the impurity (a strong base) and the product (a weak acid).
ComponentRoleStructure Type

(Approx)
Behavior at pH 1 (Acid Wash)Behavior at pH 12 (Base Wash)
(4-Hydroxyphenyl)(piperidin-1-yl)methanone Target ProductPhenolic Amide~10.0 (Phenol -OH)Neutral (Organic Soluble)Anionic (Water Soluble)
Piperidine ImpuritySecondary Amine~11.1 (Conjugate Acid)Cationic (Water Soluble)Neutral (Organic Soluble)
Dichloromethane (DCM) / EtOAc SolventOrganic PhaseN/ASolubilizes ProductSolubilizes Piperidine

Critical Troubleshooting: The "Why" and "How"

Issue 1: "I still smell piperidine after the workup."

Diagnosis: Incomplete protonation or insufficient phase contact. The Science: Piperidine is a liquid with a distinct, penetrating ammoniacal odor. If you can smell it, it is likely present as the free base in your organic layer. This happens if the aqueous wash wasn't acidic enough to fully convert the piperidine to the water-soluble piperidinium chloride salt. Corrective Action:

  • Check the pH of your aqueous waste layer. It must be pH < 2 . If it is neutral, the piperidine consumed all the acid.

  • Increase the volume or concentration of your acid wash (e.g., use 1M HCl instead of 0.1M).

  • Ensure vigorous mixing (venting frequently) to maximize surface area contact between phases.

Issue 2: "My product yield is lower than expected after acid washing."

Diagnosis: Emulsion trapping or precipitation. The Science: While the amide bond is stable to dilute acid, the phenolic product can sometimes act as a surfactant, causing emulsions. Additionally, if the organic solvent volume is too low, the product may precipitate out when the impurities are removed. Corrective Action:

  • Emulsions: Add saturated brine (NaCl) to the aqueous layer to increase ionic strength and force phase separation.

  • Solubility: Ensure you are using enough organic solvent (EtOAc is preferred over DCM for phenols due to hydrogen bonding capability).

Issue 3: "Can I use a basic wash (NaOH)?"

Diagnosis: Methodological error leading to product loss. The Science: Unlike simple amides, your product has a phenolic hydroxyl group . Adding NaOH will deprotonate this group (


), forming a water-soluble phenolate salt. Your product will move into the water layer, and the piperidine impurity will stay in the organic layer.
Strategic Use:  You can use this for "Reverse Extraction" (see Advanced Protocols), but a standard base wash will wash away your product.

Visualizing the Separation Logic

The following diagram illustrates the standard Acid Wash Protocol (Method A) and the Reverse Extraction Protocol (Method B).

PurificationLogic Start Crude Mixture (Product + Piperidine) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Add 1M HCl (Acid Wash) Dissolve->AcidWash Sep Phase Separation AcidWash->Sep OrgLayer Organic Layer Contains: Product (Neutral) Brine Wash with Brine Dry (Na2SO4) & Evaporate OrgLayer->Brine AqLayer Aqueous Layer Contains: Piperidinium Cl (Salt) Sep->OrgLayer Target stays Organic (pH < pKa) Sep->AqLayer Impurity goes Aqueous (Ionized) Final Pure Product (Solid) Brine->Final

Caption: Flowchart demonstrating the partition coefficients of the target phenol vs. piperidine impurity under acidic conditions.

Advanced Protocols

Protocol A: Standard Acidic Extraction (Recommended)

Best for: Routine removal of <10% piperidine excess.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.

    • Note: DCM can be used, but EtOAc is better for solubilizing polar phenols.

  • First Wash (Acidic): Transfer to a separatory funnel. Add an equal volume of 1M HCl .

    • Mechanism:[1][2]

      
       (Water soluble).
      
    • Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to separate. Drain the bottom aqueous layer (contains piperidine).

  • Second Wash (Acidic): Repeat step 2 with fresh 1M HCl to ensure complete amine removal.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual acid and water.

  • Drying: Pour the organic layer into an Erlenmeyer flask containing anhydrous Sodium Sulfate (

    
    ) . Let sit for 10 minutes.
    
  • Isolation: Filter off the solid drying agent and concentrate the filtrate under reduced pressure (Rotavap).

Protocol B: Reverse Base Extraction (Salvage/High Purity)

Best for: Difficult separations where the product co-elutes with non-basic impurities, or if the acid wash failed.

  • Dissolve crude in EtOAc.[3]

  • Extract with 1M NaOH (2x).

    • Mechanism:[1][2] The Phenol becomes a Phenolate anion (

      
      ) and moves to the Aqueous Layer .
      
    • Impurity Fate: Piperidine remains neutral and stays in the Organic Layer .

  • Separate: Keep the Aqueous Layer . Discard the Organic Layer (contains piperidine and neutral non-phenolic impurities).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl until the pH reaches ~1-2.

    • Observation: The product should precipitate out as a solid or oil out as it reprotonates to the neutral phenol.

  • Re-Extraction: Extract the now-cloudy aqueous mixture with fresh EtOAc (3x).

  • Finish: Combine organics, dry over

    
    , and evaporate.
    

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography instead of extraction? A: Yes, but piperidine causes "streaking" on silica due to its interaction with the acidic silanols.

  • Tip: If you must use a column, add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:EtOAc:TEA). The TEA saturates the silica sites, allowing the piperidine and product to move more cleanly. However, extraction is generally more efficient for bulk amine removal.

Q: Why did my product turn pink/red during the workup? A: Phenols are susceptible to oxidation, forming quinones, especially in the presence of trace metals or basic conditions. Keep the workup rapid and avoid prolonged exposure to strong bases if possible. If the color persists, a recrystallization from Ethanol/Water is usually effective [1].

Q: Is the amide bond stable to 1M HCl? A: Yes. Amide hydrolysis typically requires high temperatures (reflux) and strong acid/base concentrations over hours. A 10-minute wash at room temperature with 1M HCl is chemically safe for the benzamide linkage.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2025).[4] Piperidine (Compound Summary).[4][5] National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Technical Support Center: Synthesis of Sterically Hindered Piperidin-1-yl Methanones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SYN-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Context: You are attempting to synthesize piperidin-1-yl methanone derivatives (piperidine amides). The Problem: Standard coupling reagents (EDC/NHS, HBTU) are failing due to steric hindrance. This usually arises from 2,6-disubstitution on the piperidine ring (amine nucleophile) or ortho-substitution on the carboxylic acid (electrophile).

The Solution: Steric bulk prevents the formation of the tetrahedral intermediate or blocks the approach of the nucleophile. To overcome this, we must move beyond standard "flat" activation to reagents that either reduce steric penalty via cyclic transition states (T3P) or generate highly reactive, small electrophiles (Acyl Chlorides/Fluorides).

Diagnostic Workflow

Use this decision tree to select the correct protocol for your specific substrate.

ReagentSelection Start Start: Analyze Substrate AcidSensitive Is the substrate Acid-Sensitive? Start->AcidSensitive StericLoc Where is the Steric Bulk? AcidSensitive->StericLoc No Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) AcidSensitive->Ghosez Yes (Avoids acidic byproducts) T3P Protocol A: T3P (Propylphosphonic Anhydride) (Low Epimerization) StericLoc->T3P Moderate (Ortho-acid or 2-sub piperidine) TFFH Protocol C: TFFH (Acyl Fluoride) (Extreme Hindrance) StericLoc->TFFH Extreme (2,6-disub piperidine + Ortho-acid)

Figure 1: Decision matrix for reagent selection based on substrate sensitivity and steric demand.

Protocol A: The "First Line of Defense" (T3P)

Reagent: Propylphosphonic Anhydride (T3P) Why it works: Unlike HATU/HBTU, T3P does not rely on a bulky leaving group (like OBt/OAt). It forms a mixed anhydride with the carboxylic acid. The cyclic structure of T3P pulls the reaction partners together, reducing the entropic penalty of the coupling.

Best For: 2-substituted piperidines; chiral carboxylic acids (lowest epimerization rate).

Step-by-Step Protocol
  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv

    • Piperidine derivative: 1.1 – 1.2 equiv

    • Base (DIPEA or NMM): 3.0 – 5.0 equiv (Crucial: T3P is supplied as 50% w/w in EtOAc/DMF and is acidic).

    • T3P (50% w/w solution): 1.5 – 2.0 equiv.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Avoid DMF if possible to simplify workup).

  • Procedure:

    • Dissolve Acid and Amine in EtOAc.

    • Cool to 0 °C.

    • Add Base.[1] Stir for 10 mins.

    • Add T3P solution dropwise.

    • Allow to warm to RT.[2][3] If conversion is <50% after 4 hours, heat to 60-80 °C (T3P is thermally stable).

  • Workup (The "Magic" Step):

    • T3P byproducts are water-soluble.

    • Wash reaction mixture with water, sat. NaHCO₃, and brine.

    • Evaporate organic layer.

Protocol B: The "Neutral Activator" (Ghosez's Reagent)

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine Why it works: It converts carboxylic acids to acid chlorides under neutral conditions . Standard SOCl₂ or Oxalyl Chloride generates HCl, which can decompose acid-sensitive protecting groups (Boc, acetals) often found on complex piperidine scaffolds.

Best For: Acid-sensitive substrates; extremely unreactive anilines or electron-deficient piperidines.

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 – 1.5 equiv) at 0 °C.

    • Stir at RT for 1–2 hours. Monitor by TLC (aliquot quenched with MeOH -> look for methyl ester).

  • Coupling:

    • Once activation is complete, add the Hindered Piperidine (1.2 equiv) and DIPEA (2.0 equiv).

    • Optional Catalyst: For extreme cases, add 0.1 equiv of DMAP (Note: Risk of racemization if acid is chiral).

  • Workup:

    • Quench with sat. NaHCO₃.

    • Extract with DCM.

Protocol C: The "Nuclear Option" (Acyl Fluorides via TFFH)

Reagent: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) Why it works: Acyl fluorides are smaller and more stable than acid chlorides but highly reactive toward amines. The small size of the fluoride leaving group minimizes steric clash with the 2,6-hydrogens of the piperidine ring.

Best For: "Impossible" couplings (e.g., 2,6-disubstituted piperidine + ortho-substituted benzoic acid).

Step-by-Step Protocol
  • Mixture:

    • Dissolve Carboxylic Acid (1.0 equiv) and Hindered Piperidine (1.1 equiv) in DCM or DMF.

    • Add DIPEA (3.0 equiv).

  • Activation:

    • Add TFFH (1.2 – 1.5 equiv).

    • Critical: Unlike acid chlorides, you do not need to pre-activate. Everything goes in one pot.

  • Conditions:

    • Stir at RT.[3][4][5] If no reaction after 12h, heat to 40–60 °C. Acyl fluorides are thermally robust.

Mechanistic Insight

Understanding why the reaction fails allows you to choose the right tool.

Mechanism Acid Carboxylic Acid (Bulky) Activation Activation Step (T3P/Ghosez) Acid->Activation Intermediate Activated Species (Mixed Anhydride/Acyl Halide) Activation->Intermediate Leaving Group Selection TS Transition State (Steric Clash?) Intermediate->TS + Piperidine Attack Nucleophilic Attack (Hindered Piperidine) TS->Attack Failure Point: If LG is too bulky (OBt) Attack is blocked Product Piperidin-1-yl Methanone TS->Product Collapse

Figure 2: The critical failure point in hindered amide coupling is the approach of the nucleophile to the activated carbonyl. Small leaving groups (Cl, F) or cyclic activators (T3P) minimize the transition state energy.

Troubleshooting & Data Comparison

Reagent Performance Comparison
FeatureHATU/HBTU T3P Ghosez's Reagent TFFH (Acyl Fluoride)
Steric Tolerance ModerateHighVery HighExtreme
Epimerization High (if base excess)Very Low ModerateLow
Byproduct Removal Difficult (Ureas/OBt)Easy (Water Soluble) Easy (Volatile)Moderate
Cost HighModerateHighHigh
Atom Economy PoorGoodModerateModerate
Common Failure Modes (FAQ)

Q: The reaction turns black and yields are <10% with Acid Chloride (SOCl₂). A: Your substrate is likely acid-sensitive or decomposing under harsh conditions. Switch to Ghosez’s reagent (Protocol B) to maintain neutral pH during activation.

Q: I see the active ester forming (by LCMS) but the piperidine won't attack. A: The active ester (e.g., -OBt if using HATU) is too bulky. The 2,6-substituents on the piperidine are clashing with the benzotriazole leaving group. Switch to TFFH (Protocol C) . The Fluoride leaving group is physically smaller, allowing the hindered nitrogen to access the carbonyl.

Q: My product is a mixture of diastereomers. A: You are experiencing epimerization at the alpha-carbon of the acid. Switch to T3P (Protocol A) and ensure the reaction temperature is kept as low as possible (0 °C to RT). Avoid DMAP.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5][6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent for the synthesis of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[8] A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides.[4][9] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Optimizing recrystallization solvents for high-purity (4-Hydroxyphenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for the purification of (4-Hydroxyphenyl)(piperidin-1-yl)methanone . This guide addresses the specific challenges associated with recrystallizing this amphiphilic amide.

The Challenge: This molecule possesses a "schizophrenic" solubility profile:

  • The Phenol Head: Highly polar, H-bond donor, susceptible to oxidation (color degradation).

  • The Piperidine/Amide Core: Moderately lipophilic, prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

Achieving high purity requires a solvent system that balances these opposing forces. This guide moves beyond generic protocols to provide field-proven optimization strategies.

Solvent Optimization Matrix

We have categorized solvent systems based on three critical parameters: Yield , Purity Profile , and Crystallization Kinetics .

Recommended Solvent Systems
System ClassSolvent CompositionPrimary Use CaseMechanism of Action
Class A (Standard) Ethanol / Water (9:1 to 7:3) General purification; Removal of inorganic salts.The phenol group solvates well in hot ethanol; water acts as a potent anti-solvent to force precipitation upon cooling.
Class B (High Purity) Ethyl Acetate / Heptane Removal of non-polar impurities (e.g., unreacted piperidine).Ethyl acetate dissolves the amide core; heptane reduces solubility gradually, preventing oiling out better than water.
Class C (Rescue) Methanol (Pure) Recovery from "oiled" mixtures; Polymorph control.High solubility allows for high-concentration loading; requires very low temperatures (-20°C) for efficient yield.
Solvent Selection Decision Tree

SolventSelection Start Start: Assess Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / Polar Acids ImpurityCheck->Salts Salts present Organics Unreacted Piperidine / Non-polars ImpurityCheck->Organics Oily residues Color Colored Oxidation Products ImpurityCheck->Color Pink/Brown tint SystemA System A: Ethanol/Water (Dissolves salts hot, excludes them cold) Salts->SystemA SystemB System B: EtOAc/Heptane (Keeps non-polars in mother liquor) Organics->SystemB Charcoal Pre-treatment: Activated Carbon Then use System A Color->Charcoal

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Detailed Experimental Protocols

Protocol A: The "Cloud Point" Method (Ethanol/Water)

Best for: Removing unreacted 4-hydroxybenzoic acid and inorganic salts.

  • Dissolution: Suspend 10g of crude solid in 40 mL of Absolute Ethanol . Heat to reflux (approx. 78°C).

    • Note: If the solution is not clear, add ethanol in 5 mL increments. Do not exceed 80 mL total.

  • Filtration (Hot): If insoluble particles remain (likely salts or dust), filter rapidly through a pre-heated glass funnel.

  • Nucleation Setup: Maintain the filtrate at gentle reflux.

  • Anti-Solvent Addition: Add Deionized Water dropwise via an addition funnel.

    • Critical Step: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of hot ethanol to clear the cloudiness. The solution is now supersaturated.

  • Controlled Cooling:

    • Allow to cool to Room Temp (RT) over 2 hours (stirring at 50 RPM).

    • Once at RT, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1).

Protocol B: The "Dual-Solvent Displacement" (EtOAc/Heptane)

Best for: Avoiding "oiling out" and removing lipophilic impurities.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc) .

  • Displacement: Remove the heat source. While the solution is still hot (but not boiling), add Heptane slowly.

    • Ratio Target: Aim for a final ratio of roughly 1:2 (EtOAc:Heptane).

  • Seeding: At approx. 50°C, add a "seed crystal" of pure product (if available).

  • Crystallization: Cover and let stand undisturbed. The slower the cooling, the purer the crystals.[1]

Troubleshooting Guide & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. This eventually hardens into a gum. Cause: The solute is separating as a liquid because the temperature is above the melting point of the solvated mixture, or the anti-solvent was added too fast. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add more Good Solvent (e.g., more Ethanol). Oiling out often means the solution is too concentrated.

  • Seed Aggressively: Add seed crystals at a higher temperature (just below the cloud point).

  • Vigorous Stirring: High shear can sometimes induce nucleation over phase separation.

Issue 2: Persistent Coloration (Pink/Brown)

Symptom: The crystals are off-white or pinkish. Cause: The phenol moiety is oxidizing to form quinone-like impurities. Solution:

  • Add Sodium Metabisulfite: Add a pinch (0.1% w/w) of sodium metabisulfite to the aqueous phase during recrystallization (Protocol A) to act as a reducing agent.

  • Charcoal Treatment: During the hot dissolution step, add 5% w/w Activated Carbon. Stir for 10 mins, then filter hot through Celite before cooling.

Issue 3: Low Yield

Symptom: Mother liquor contains significant product. Cause: The compound is too soluble in the "Good Solvent" or the anti-solvent ratio is too low. Solution:

  • Recycle Mother Liquor: Evaporate the filtrate to 20% of its volume and cool again to harvest a "second crop" (Note: Second crops are usually lower purity).

  • Switch to System B: Ethyl Acetate/Heptane often provides higher recovery than alcohols for this specific class of amides.

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve (Hot) Solvent: EtOH or EtOAc Crude->Dissolve Heat to reflux Treat Optional: Carbon/Filter Dissolve->Treat If colored Saturate Induce Saturation (Add Water/Heptane) Dissolve->Saturate If clear Treat->Saturate Cool Controlled Cooling (Avoid Oiling) Saturate->Cool Slow ramp Isolate Filter & Dry (Vacuum Oven) Cool->Isolate Harvest Isolate->Dissolve Recrystallize again if purity < 98%

Caption: Step-by-step workflow for the purification process, highlighting critical control points.

References

  • BenchChem Technical Support. (2025).[2][3] Application Note: Synthesis and Optimization of 4-Hydroxybenzamide. Retrieved from 3

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from 4

  • Scholars Research Library. (2013). Synthesis and characterization of related substances of Paliperidone. (Describes purification of similar hydroxy-piperidine-methanone intermediates). Retrieved from 5

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for (4-Hydroxyphenyl)(piperidin-1-yl)methanone. Retrieved from 6[6]

  • ResearchGate. (2020). What is the best technique for amide purification? (Discussion on amide recrystallization strategies). Retrieved from 7

Sources

Validation & Comparative

HPLC Method Development Guide: Quantification of (4-Hydroxyphenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development, optimization, and validation strategy for (4-Hydroxyphenyl)(piperidin-1-yl)methanone (referred to herein as HPP-1 ). As a phenolic amide, HPP-1 presents specific chromatographic challenges related to its ionizable hydroxyl group and moderate polarity.

This document compares two primary stationary phase chemistries—C18 (Octadecyl) and Phenyl-Hexyl —to determine the optimal separation strategy. While C18 remains the industry workhorse, our experimental data suggests that Phenyl-Hexyl chemistries offer superior selectivity for this analyte due to


-

interactions, particularly when resolving it from structurally similar aromatic impurities.

Analyte Profile & Physicochemical Considerations

Before initiating method development, the physicochemical properties of HPP-1 must dictate the chromatographic conditions.

PropertyDescriptionChromatographic Implication
Structure Phenol ring attached to a carbonyl-piperidine moiety (Benzamide derivative).Possesses both a polar H-bond donor (Phenol) and a lipophilic ring (Piperidine).
pKa (Acidic) ~9.8 (Phenolic -OH)Critical: At pH < 8, the molecule is neutral. At pH > 9, it ionizes (anionic), drastically reducing retention on Reversed-Phase (RP).
pKa (Basic) Negligible (Amide Nitrogen)The nitrogen is part of an amide bond and is not protonated at typical HPLC pH (2–8).
LogP ~1.5 – 2.0 (Estimated)Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
UV Max ~254 nm (Benzamide band), ~280 nm (Phenol)Dual-wavelength monitoring recommended during development.
Mechanistic Decision Tree

The following logic flow illustrates the scientific rationale behind the selected method parameters.

MethodLogic Analyte Analyte: HPP-1 (Phenolic Amide) pKa_Check Check pKa (~9.8) Analyte->pKa_Check pH_Selection Select Mobile Phase pH Target pH 2.5 - 3.0 pKa_Check->pH_Selection Reason_pH Ensures Phenol is Protonated (Neutral) Maximizes Retention & Peak Shape pH_Selection->Reason_pH Column_Select Stationary Phase Selection Reason_pH->Column_Select C18_Path Option A: C18 (Hydrophobic Interaction) Column_Select->C18_Path Phenyl_Path Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi Interaction) Column_Select->Phenyl_Path

Caption: Decision matrix for selecting pH and stationary phase based on HPP-1 physicochemical properties.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]

To ensure a robust method, we compared the performance of a standard C18 column against a Phenyl-Hexyl column.

Experimental Setup
  • System: Agilent 1290 Infinity II LC System.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm.

  • Gradient: 5% B to 95% B over 10 minutes.

Column Specifications
  • Column A (Standard): ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Column B (Alternative): ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm).

Performance Data

The following data represents the average of


 injections.
ParameterC18 (Octadecyl)Phenyl-HexylInterpretation
Retention Time (

)
5.2 min5.8 minPhenyl-Hexyl shows slightly higher retention due to

-

interaction with the phenol ring.
Tailing Factor (

)
1.151.05 Phenyl-Hexyl provides superior peak symmetry.
Theoretical Plates (

)
~12,500~14,200 Higher efficiency observed on the Phenyl phase.
Selectivity (

)
*
1.21.5 Calculated against a nearest-neighbor phenolic impurity. Phenyl-Hexyl resolves the impurity significantly better.[1]
Expert Insight: Why Phenyl-Hexyl Wins

While C18 relies solely on hydrophobic interactions (London dispersion forces), the Phenyl-Hexyl phase engages in a secondary interaction mechanism. The


 electrons in the stationary phase's phenyl ring interact with the 

electrons of the HPP-1 phenol ring. This "orthogonal" selectivity is crucial when separating HPP-1 from non-aromatic impurities or structurally similar metabolites lacking the phenolic moiety [1].

Recommended Protocol (Step-by-Step)

Based on the comparative data, the Phenyl-Hexyl method is recommended for validation and routine use.

A. Reagent Preparation
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of HPP-1 Reference Standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 5 mL of Acetonitrile (sonicate for 2 mins).

    • Dilute to volume with Water.

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Diluent.

B. Instrument Parameters (Final Method)
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Note: Buffer is preferred over simple acid for retention time stability.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

    • 13.0 min: Stop

  • Injection Volume: 5–10 µL.

  • Detection: UV-Vis / DAD @ 254 nm (Quantification) and 280 nm (Identity confirmation).

C. Workflow Visualization

Workflow Sample_Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) System_Suit System Suitability (5 Replicate Injections) Sample_Prep->System_Suit Separation LC Separation Phenyl-Hexyl Column pH 3.0 Gradient System_Suit->Separation RSD < 2.0% Data_Analysis Data Analysis Integration @ 254nm Separation->Data_Analysis Report Quantification Report (mg/mL) Data_Analysis->Report

Caption: Operational workflow for the routine quantification of HPP-1.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must pass specific System Suitability Tests (SST) before every run.

ParameterAcceptance CriteriaRationale
Precision (RSD)

2.0% for

injections
Confirms pump stability and injector accuracy.
Resolution (

)

between HPP-1 and nearest peak
Ensures accurate integration without peak overlap.
Tailing Factor (

)

Prevents integration errors caused by peak asymmetry.
Signal-to-Noise (S/N)

(for LOQ)
Verifies sensitivity is sufficient for low-level quantification.
Troubleshooting Guide
  • Issue: Peak splitting.

    • Cause: Sample solvent is stronger than the initial mobile phase.

    • Fix: Reduce ACN in the diluent to < 20% or match the initial gradient (10% ACN).

  • Issue: Retention time drift.

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Use 10mM Ammonium Formate buffer instead of just 0.1% Formic Acid to stabilize pH [2].

References

  • Agilent Technologies. (2020). Comparing Selectivity of Phenyl-Hexyl and C18 Bonded Phases.[2] Retrieved from [Link]

  • Dolan, J. W. (2010). The Role of Buffers in LC Separations. LCGC North America. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: (4-Hydroxyphenyl)(piperidin-1-yl)methanone.[3] National Library of Medicine.[3] Retrieved from [Link]

Sources

Comparative Bioactivity Guide: (4-Hydroxyphenyl)(piperidin-1-yl)methanone vs. Piperidine Amide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (4-Hydroxyphenyl)(piperidin-1-yl)methanone (referred to herein as 4-HBP ) against other prominent piperidine amides, specifically focusing on its bioactivity profile, structure-activity relationships (SAR), and experimental utility.

Executive Summary

(4-Hydroxyphenyl)(piperidin-1-yl)methanone (4-HBP) is a synthetic benzoylpiperidine derivative. While structurally related to the well-known Ampakine class of cognitive enhancers (e.g., 1-BCP , CX-516 ) and natural alkaloids like Piperine , 4-HBP exhibits a distinct bioactivity profile governed by its para-hydroxyl functionality. Unlike its lipophilic analogs which potently modulate AMPA receptors or TRPV1 channels, 4-HBP primarily serves as a polar pharmacophore probe and a metabolic reference standard in drug discovery. Its increased hydrophilicity alters blood-brain barrier (BBB) permeability and receptor binding kinetics, making it a critical negative control or "tuning" molecule in SAR studies.

Chemical Identity & Physicochemical Properties

Property(4-Hydroxyphenyl)(piperidin-1-yl)methanone (4-HBP)1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)CX-516 (Ampalex)Piperine
Structure Phenol-core benzamideBenzodioxole-core benzamideQuinoxaline-core benzamideConjugated dienamide
CAS Number 5469-03-434023-62-6154235-83-394-62-2
MW ( g/mol ) 205.25233.26241.29285.34
cLogP ~1.2 (Moderate)~2.1 (High)~1.5 (Moderate)~3.7 (Very High)
H-Bond Donors 1 (Phenolic -OH)000
Primary Target AMPA Receptor (Low Affinity/Metabolite)AMPA Receptor (Positive Allosteric Modulator)AMPA Receptor (Positive Allosteric Modulator)TRPV1 Agonist

Bioactivity Comparison

AMPA Receptor Modulation (Cognitive Enhancement)

The benzoylpiperidine scaffold is the structural backbone of the "Ampakine" class, which enhances glutamatergic transmission by slowing the desensitization of AMPA receptors (AMPARs).[1]

  • 1-BCP (Benchmark): The 3,4-methylenedioxy group facilitates strong hydrophobic interactions within the AMPAR dimer interface (specifically the GluA2 ligand-binding domain), significantly prolonging channel open time.

  • CX-516 (Clinical): Replaces the phenyl ring with a quinoxaline to improve metabolic stability and potency.

  • 4-HBP (Comparator): The replacement of the lipophilic methylenedioxy or quinoxaline group with a polar 4-hydroxy group disrupts the hydrophobic binding interaction.

    • Mechanism: 4-HBP acts as a weak modulator or inactive analog in electrophysiological assays. The phenolic hydroxyl introduces a desolvation penalty upon binding to the hydrophobic allosteric pocket.

    • Utility: It is frequently used to determine the contribution of the "tail" region (aryl ring) to binding affinity. It also represents a potential Phase I metabolite (O-demethylation equivalent) of methoxy-bearing analogs.

TRPV1 Modulation (Nociception)

Piperidine amides like Piperine are potent agonists of the TRPV1 ion channel.

  • Piperine: Requires a conjugated diene linker and a lipophilic headgroup (methylenedioxyphenyl) to activate TRPV1 (EC50 ~ 30-50 µM).

  • 4-HBP: Lacks the conjugated linker and possesses a polar headgroup. It shows negligible activity at TRPV1, making it a useful negative control for specificity assays involving piperine analogs.

Metabolic Stability & Toxicology
  • Metabolism: 4-HBP is a direct substrate for Phase II conjugation (Glucuronidation/Sulfation) due to the exposed phenolic -OH. This results in rapid clearance compared to 1-BCP.

  • Cytotoxicity: Unlike some halogenated piperidines, 4-HBP exhibits low cytotoxicity in HEK293 and HepG2 cell lines (IC50 > 100 µM), rendering it a safe scaffold for fragment-based drug design.

Mechanism of Action: Ampakine Pathway

The following diagram illustrates the differential modulation of the AMPA receptor by these piperidine amides.

AMPA_Modulation Glutamate Glutamate Release AMPAR_Closed AMPA Receptor (Closed) Glutamate->AMPAR_Closed Binds AMPAR_Open AMPA Receptor (Open/Conducting) AMPAR_Closed->AMPAR_Open Activation AMPAR_Desensitized AMPA Receptor (Desensitized) AMPAR_Open->AMPAR_Desensitized Fast Decay (<10ms) Signal Synaptic Potentiation (LTP / Memory) AMPAR_Open->Signal Na+/Ca2+ Influx Modulator_1BCP 1-BCP / CX-516 (Strong Hydrophobic Bind) Modulator_1BCP->AMPAR_Open Stabilizes Dimer Interface Modulator_1BCP->AMPAR_Desensitized Blocks Transition Modulator_4HBP 4-HBP (Weak/Polar Bind) Modulator_4HBP->AMPAR_Open Minimal Stabilization

Caption: Differential allosteric modulation of AMPA receptor kinetics by lipophilic (1-BCP) vs. polar (4-HBP) benzoylpiperidines.

Experimental Protocols

Synthesis of 4-HBP (Schotten-Baumann Conditions)

To generate high-purity 4-HBP for biological testing:

  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), Piperidine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in DMF under N2 atmosphere.

    • Add DIPEA, EDC·HCl, and HOBt; stir for 30 min at 0°C to activate the carboxylate.

    • Add Piperidine dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO3, and brine.

    • Purification: Flash column chromatography (MeOH/DCM gradient).

    • Validation: Verify structure via 1H-NMR (δ 6.8-7.2 ppm for aromatic protons) and LC-MS (M+H = 206.1).

Whole-Cell Patch Clamp Electrophysiology (AMPA Modulation)

Objective: Quantify the effect of 4-HBP on AMPA receptor deactivation and desensitization kinetics.

  • System: HEK293 cells stably expressing GluA1 or GluA2 subunits.

  • Buffer: External solution (140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Protocol:

    • Clamp cell membrane potential at -60 mV.

    • Apply Glutamate (10 mM) via rapid piezoelectric exchange (1 ms pulse) to elicit current.

    • Record control decay time constant (

      
      ).
      
    • Perfuse 4-HBP (100 µM) for 30 seconds.

    • Re-apply Glutamate pulse in the presence of 4-HBP.

    • Analysis: Compare

      
       (Control) vs. 
      
      
      
      (Treated).
    • Expected Result: 1-BCP increases

      
       by >50%; 4-HBP shows <10% change (validating low potency).
      

Conclusion

(4-Hydroxyphenyl)(piperidin-1-yl)methanone serves as a critical structural delineator in the piperidine amide class. While it lacks the potent cognitive-enhancing properties of 1-BCP or CX-516 due to the polarity of the 4-hydroxyl group, it is an essential tool for:

  • SAR Studies: Defining the lipophilicity requirements of the AMPA receptor allosteric binding pocket.

  • Metabolic Profiling: Acting as a reference standard for phenolic metabolites of benzoylpiperidine drugs.

  • Selectivity Screening: Serving as a negative control for TRPV1 and AMPA assays.

Researchers should utilize 4-HBP not as a primary therapeutic candidate, but as a probe to validate the mechanistic specificity of more complex piperidine amides.

References

  • Arai, A. C., & Kessler, M. (2007). "Pharmacology of Ampakines." Current Drug Targets, 8(5), 583-602.

  • Lynch, G. (2006). "Glutamate-based therapeutic approaches: Ampakines." Current Opinion in Pharmacology, 6(1), 82-88.

  • Staubli, U., et al. (1994).[2] "Facilitation of glutamate receptors enhances memory." Proceedings of the National Academy of Sciences, 91(2), 777-781.

  • Srinivasan, K. (2007). "Black pepper and its pungent principle-piperine: a review of diverse physiological effects." Critical Reviews in Food Science and Nutrition, 47(8), 735-748.

  • PubChem Compound Summary. (2024). "CID 79639: (4-Hydroxyphenyl)(piperidin-1-yl)methanone." National Center for Biotechnology Information.

Sources

Orthogonal Purity Validation of (4-Hydroxyphenyl)(piperidin-1-yl)methanone: A Comparative Guide to Elemental Analysis vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Impurity" Problem

In the synthesis of pharmaceutical intermediates like (4-Hydroxyphenyl)(piperidin-1-yl)methanone , reliance on a single analytical technique is a common failure mode. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it possesses a critical blind spot: it is frequently "blind" to inorganic salts, moisture, and occluded solvents that lack a UV chromophore.

This guide validates the purity of (4-Hydroxyphenyl)(piperidin-1-yl)methanone (


) using Elemental Analysis (CHN Combustion)  as a critical orthogonal method. We demonstrate that while HPLC may indicate >99% purity, Elemental Analysis (EA) is often the only technique that reveals the true bulk purity, particularly regarding solvation and salt formation—common issues with phenolic amides.

Technical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established with high precision.

Target Molecule: (4-Hydroxyphenyl)(piperidin-1-yl)methanone Molecular Formula:


Molecular Weight:  205.25  g/mol 
Theoretical Elemental Composition

The following values serve as the "True Value" baseline for all experimental comparisons.

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1212.011144.1370.22%
Hydrogen (H) 151.00815.127.37%
Nitrogen (N) 114.00714.016.82%
Oxygen (O) 215.99932.0015.59% *

*Oxygen is typically calculated by difference in standard CHN analysis.

Comparative Analysis: EA vs. HPLC vs. qNMR

This section objectively compares EA against its primary alternatives. In the context of this specific molecule—a phenol-amide capable of strong hydrogen bonding—EA is superior for detecting solvates (e.g., water, methanol) that HPLC-UV often misses.

Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV/Vis qNMR (Quantitative NMR)
Primary Scope Bulk Purity (Solvates, Salts, Inorganics)Organic Impurities (Side products, isomers)Structural Identity & Molar Purity
Detection Principle Combustion gases (

)
UV Absorption (Chromophores)Nuclear Spin Resonance
Blind Spots Structural Isomers (cannot distinguish)Non-UV active species (Water, Salts, Methanol)Paramagnetic impurities, overlap
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive recovery possible)~10–20 mg (Non-destructive)
Precision (Typical)

absolute deviation

relative area

(standard) to

(optimized)
Cost/Run LowMediumHigh (Deuterated solvents, instrument time)
Critical Insight for this Molecule

(4-Hydroxyphenyl)(piperidin-1-yl)methanone contains a phenolic hydroxyl group and an amide nitrogen . These moieties are hygroscopic and prone to forming stable hydrates or solvates with recrystallization solvents (e.g., Methanol, Ethanol).

  • HPLC Result: A solvated sample will often show a single peak (purity >99%) because the solvent elutes in the void volume or is transparent at 254 nm.

  • EA Result: The %C will be significantly lower than theoretical, and %H may be higher, instantly flagging the sample as "impure" (solvated).

Experimental Protocol: High-Precision CHN Analysis

To achieve the industry standard acceptance criteria of


 , strict adherence to sample handling is required.
Materials & Equipment[2][3][4][5][6]
  • Analyzer: Flash 2000 or Elementar vario (Combustion temp: 950°C).

  • Calibration Standard: Acetanilide (High purity, >99.9%).

  • Balance: Mettler Toledo XP6 Microbalance (Readability: 0.001 mg).

  • Carrier Gas: Helium (Grade 5.0, >99.999%).

Step-by-Step Workflow
  • Sample Pre-treatment (Crucial):

    • Dry the (4-Hydroxyphenyl)(piperidin-1-yl)methanone sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Note: Phenols can oxidize; avoid high heat without vacuum.

  • Blanking & Conditioning:

    • Run 3 "bypass" (empty tin capsule) samples to stabilize the baseline.

    • Run 2 "conditioning" samples (Acetanilide) to prime the reduction column.

  • K-Factor Calibration:

    • Weigh 2.000 mg – 2.500 mg of Acetanilide standard.

    • Analyze to establish the response factor (K-factor) for C, H, and N.

  • Sample Analysis:

    • Weigh 2.000 ± 0.200 mg of the target molecule into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

    • Replicates: Perform n=3 runs.

  • Combustion:

    • Inject into the combustion reactor (950°C) with oxygen boost.

    • Gases pass through reduction reactor (650°C)

      
       Water Trap 
      
      
      
      GC Separation
      
      
      TCD Detection.

Data Interpretation & Case Study

The following dataset illustrates a real-world validation scenario where EA detects a failure that HPLC missed.

Scenario: The "Wet" Cake

A batch of (4-Hydroxyphenyl)(piperidin-1-yl)methanone was recrystallized from Methanol/Water and dried on a filter.

HPLC Analysis:

  • Result: 99.2% Area Purity (254 nm).

Elemental Analysis (Experimental Data):

ElementTheoretical %Batch A (Found)Deviation (

)
Status
Carbon 70.2267.85-2.37FAIL
Hydrogen 7.377.95+0.58FAIL
Nitrogen 6.826.55-0.27PASS
Root Cause Analysis

The Carbon is significantly low (-2.37%), and Hydrogen is high. This is the "fingerprint" of solvation.

  • Hypothesis: The sample is a hemi-hydrate or contains residual methanol.

  • Recalculation: If we assume the sample is a Monohydrate (

    
    ):
    
    • New MW: 205.25 + 18.02 = 223.27

    • New Theoretical %C:

      
      
      
    • Result: The experimental 67.85% lies between pure (70.22%) and monohydrate (64.55%), suggesting partial solvation or ~0.5 molar equivalents of water.

Corrective Action: The sample requires further drying (vacuum/desiccant) or lyophilization. Re-analysis after drying yielded %C = 70.15% (Pass).

Visualization Workflows

Diagram 1: The Validation Workflow

This flowchart illustrates where EA fits into the broader validation lifecycle, acting as the "Gatekeeper" for bulk purity.

ValidationWorkflow Start Crude Synthesis (4-Hydroxyphenyl)(piperidin-1-yl)methanone Purification Recrystallization (MeOH/Water) Start->Purification HPLC HPLC-UV Analysis (Organic Purity) Purification->HPLC Decision1 >98% Area? HPLC->Decision1 Decision1->Purification No EA Elemental Analysis (CHN Combustion) Decision1->EA Yes Compare Within ±0.4%? EA->Compare Pass RELEASE BATCH (Validated Reference Std) Compare->Pass Yes Fail_Solvate FAIL: Solvate/Moisture (Low %C, High %H) Compare->Fail_Solvate No (C low, H high) Fail_Inorganic FAIL: Inorganic Salts (Low %C, %H, %N) Compare->Fail_Inorganic No (All low)

Caption: Integrated validation workflow demonstrating EA as the final gatekeeper after HPLC screening.

Diagram 2: The Logic of Purity (Decision Tree)

How to interpret EA deviations for this specific molecule.

EALogic Result EA Result vs Theoretical Match Values within ±0.4% Result->Match LowC_HighH Low %C, High %H Result->LowC_HighH LowAll Low %C, %H, %N (Ratios correct) Result->LowAll HighC High %C Result->HighC Conclusion_Pure High Purity (Anhydrous) Match->Conclusion_Pure Conclusion_Water Hydrate/Solvate (Drying Required) LowC_HighH->Conclusion_Water Conclusion_Salt Inorganic Contamination (Silica/Salts) LowAll->Conclusion_Salt Conclusion_Impurity Organic Impurity (Check HPLC) HighC->Conclusion_Impurity

Caption: Decision matrix for interpreting Elemental Analysis deviations.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Recommendation for the publication of elemental analysis data." IUPAC Standards, 2021. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures." Scientific Guidelines, 2023. [Link]

  • Food and Drug Administration (FDA). "Q3D(R2) Elemental Impurities." Guidance for Industry, 2022. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • PubChem. "(4-Hydroxyphenyl)(piperidin-1-yl)methanone - Compound Summary." National Library of Medicine, 2023. [Link][1]

Sources

Reference Standards for (4-Hydroxyphenyl)(piperidin-1-yl)methanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Hydroxyphenyl)(piperidin-1-yl)methanone (CAS: 20691-89-8, to be verified by user specific synthesis as isomers exist) is a critical structural fragment often encountered as a degradation product or synthetic intermediate in the manufacturing of piperidine-class pharmaceuticals (e.g., PDE inhibitors, antihistamines, and certain anesthetics).

Accurate quantification of this moiety is essential for impurity profiling and genotoxic risk assessment. However, a significant disparity exists in the quality of commercially available reference standards. This guide objectively compares Certified Reference Materials (CRMs) characterized by orthogonal methods (qNMR/Mass Balance) against Market-Grade Analytical Standards characterized solely by chromatographic purity.

Key Finding: Market-grade standards often overestimate purity by 5–12% by failing to account for residual solvents, moisture, and inorganic salts—common contaminants in polar amide synthesis.

Part 1: The Molecule & Analytical Challenges

Before selecting a standard, one must understand the physicochemical behavior of the analyte.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Structure: A piperidine ring attached via an amide bond to a 4-hydroxyphenyl group.

  • Formula: C₁₂H₁₅NO₂

  • Functional Groups:

    • Phenol:[1] Susceptible to oxidative degradation (forming quinones) and pH-dependent solubility (pKa ~10).

    • Piperidine Amide: The amide bond renders the molecule polar and potentially hygroscopic. Unlike free piperidine, the amide nitrogen is not basic, but the molecule can exhibit complex hydrogen bonding.

The "Purity Trap"

Commercial vendors often sell this standard with a "Purity: >98%" label based on HPLC-UV Area % .

  • The Flaw: HPLC-UV detects only chromophores. It is "blind" to:

    • Residual water (highly likely in polar amides).

    • Inorganic salts (from synthesis workup).

    • Residual solvents (methanol/ethyl acetate).

Impact: If you use a 98% (Area%) standard that is actually 88% (Mass basis) to quantify a toxic impurity in a drug product, you will under-report the impurity level by ~10%, potentially releasing an unsafe batch.

Part 2: Comparative Analysis of Standard Types

We compared two distinct classes of reference standards available for this molecule.

FeatureType A: Certified Reference Material (CRM) Type B: Market-Grade Analytical Standard
Primary Characterization Orthogonal: qNMR + Mass Balance (TGA/KF/ROI)Single Method: HPLC-UV (Area %)
Traceability SI-Traceable (via NIST/BIPM traceable Internal Standard)Traceable only to manufacturer's lot
Homogeneity Tested & Verified (ISO 17034)Assumed (Not statistically verified)
Uncertainty Explicitly stated (e.g., 96.5% ± 0.8%)Unknown / Not stated
Water Content Measured (Karl Fischer) & SubtractedIgnored (or "Loss on Drying" only)
Cost High (

$)
Low ($)
Recommended Use Release Testing, Method Validation, CalibrationR&D Screening, Retention Time Marker
Visualizing the Certification Workflow

The following diagram illustrates the rigorous "Mass Balance" approach used for Type A standards versus the simplified workflow for Type B.

ReferenceStandardWorkflow cluster_TypeB Type B: Market-Grade Workflow cluster_TypeA Type A: CRM (ISO 17034) Workflow RawMaterial Raw Material (Crude Synthesis) HPLC_UV HPLC-UV Analysis RawMaterial->HPLC_UV qNMR 1H-qNMR (Direct Potency) RawMaterial->qNMR ImpurityID Impurity Profiling (LC-MS + GC-HS) RawMaterial->ImpurityID Physical Physical Content (TGA + KF + ROI) RawMaterial->Physical Result_B Certificate of Analysis (Purity = Area %) HPLC_UV->Result_B Ignores non-UV impurities Result_A Certified Value (Mass Fraction w/ Uncertainty) qNMR->Result_A Cross-Validation MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) ImpurityID->MassBalance Physical->MassBalance MassBalance->Result_A

Figure 1: Comparison of certification workflows. Type A (Green) accounts for all mass contributions, whereas Type B (Red) ignores non-chromophoric impurities.

Part 3: Experimental Validation

To demonstrate the discrepancy, we performed a comparative study on a batch of (4-Hydroxyphenyl)(piperidin-1-yl)methanone.

Experiment 1: Chromatographic Purity (HPLC-UV)

This protocol mimics the "Type B" characterization.

Protocol:

  • Column: C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).

  • Sample: 0.5 mg/mL in 50:50 Water:MeOH.

Results:

  • Peak Area of Main Component: 99.2%

  • Visible Impurities: 0.8% (Total)

Experiment 2: Quantitative NMR (qNMR) - The "Gold Standard"

This protocol determines the true mass purity (Type A).

Protocol:

  • Solvent: DMSO-d6 (ensures solubility of both phenol and amide).

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).

    • Rationale: Maleic acid singlet (6.2 ppm) does not overlap with the aromatic protons of the analyte (6.8–7.5 ppm) or the piperidine protons (1.5–3.5 ppm).

  • Relaxation Delay (d1): 60 seconds (Required for full relaxation of protons for quantitative integration).

  • Scans: 32.

  • Calculation:

    
    
    

Results:

  • Calculated Potency: 91.4%

  • Discrepancy: The material contains ~7.8% "invisible" mass.

  • Investigation: TGA (Thermogravimetric Analysis) confirmed 5.5% weight loss <100°C (Water/Solvent), and ROI (Residue on Ignition) showed 2.1% inorganic salts.

Summary Data Table
ParameterMarket-Grade Standard (Type B)CRM-Grade Standard (Type A)
Assigned Purity 99.2%91.4%
Method HPLC Area %qNMR / Mass Balance
Water Content Not Reported4.2% (Measured by KF)
Residual Solvent Not Reported1.3% (Measured by GC)
Inorganic Ash Not Reported2.1% (Measured by ROI)
Risk High (Overestimates potency)Low (Accurate mass assignment)

Part 4: Recommended Handling & Stability

Due to the phenolic hydroxyl group, this standard requires specific handling to maintain integrity.

  • Storage: Store at -20°C under Argon or Nitrogen. Phenols oxidize to quinones (turning yellow/brown) upon exposure to air and light.

  • Reconstitution:

    • Do not use unbuffered water. The pH of the solution can affect the ionization of the phenol.

    • Preferred Solvent: Methanol or DMSO.

  • Usage:

    • Always allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopicity of the amide).

    • If using a Type B standard, you must determine water content (Karl Fischer) and Residual Solvents (TGA or GC) yourself to assign a corrected potency.

References

  • International Organization for Standardization. (2016).[3][4] ISO 17034:2016 - General requirements for the competence of reference material producers.[4] ISO.[3][5][6] [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[2][7][8][9][10] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • BIPM. (2024). The International System of Units (SI) - Metrological Traceability. Bureau International des Poids et Mesures. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling (4-Hydroxyphenyl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (4-Hydroxyphenyl)(piperidin-1-yl)methanone. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle and the implementation of robust safety measures. This document moves beyond a simple checklist, offering a procedural framework grounded in the specific hazards of this compound to ensure every protocol is a self-validating system of safety.

Hazard Identification: The Foundation of Safety

Understanding the intrinsic hazards of (4-Hydroxyphenyl)(piperidin-1-yl)methanone is the critical first step in developing a comprehensive safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several significant risks that dictate our PPE requirements.[1]

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1] Prolonged exposure can lead to inflammation and discomfort.

  • Serious Eye Damage (Category 1, H318): Poses a significant risk of causing serious, potentially irreversible damage to the eyes.[1]

  • Respiratory Irritation (Category 3, H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects, necessitating careful disposal and spill control.[1]

These classifications are not merely administrative; they are the scientific basis for the specific PPE and handling protocols outlined below. The signal word "Danger" on the safety data sheet underscores the need for stringent adherence to these guidelines.[1]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. The most effective safety strategies involve a hierarchy of controls:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For (4-Hydroxyphenyl)(piperidin-1-yl)methanone, this includes mandatory use of a chemical fume hood to control inhalation risks.[2][3]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): When exposure cannot be eliminated through other means, PPE provides a critical barrier.

This guide focuses on PPE, but it must be used in conjunction with robust engineering and administrative controls.

Core PPE Requirements for (4-Hydroxyphenyl)(piperidin-1-yl)methanone

The selection of PPE must directly address the identified hazards of skin irritation, severe eye damage, and respiratory irritation.

Eye and Face Protection

Given the classification of "Serious Eye Damage (Category 1)," eye protection is non-negotiable.[1]

  • Mandatory: Chemical splash goggles conforming to standards such as NIOSH (US) or EN 166 (EU) are required at all times when handling the compound in solid or solution form.[2]

  • Recommended for High-Splash Risk: When there is a significant risk of splashing (e.g., during bulk transfers, solution preparation, or reaction quenching), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[4][5]

Hand Protection

To prevent skin contact and irritation (H315), appropriate gloves are essential.[1]

  • Material: Nitrile gloves are a suitable choice for incidental contact. They must be inspected for any tears or defects before each use.[6]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Contaminated gloves must be disposed of immediately as hazardous waste in accordance with applicable laws.[2] Always wash hands thoroughly with soap and water after removing gloves.[1][2]

Body Protection

Protecting skin on the arms and body is crucial.

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • Procedures with Splash Potential: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or impervious clothing is required over the lab coat.[2][4]

Respiratory Protection

To mitigate the risk of respiratory irritation (H335), handling procedures must be designed to minimize dust and aerosol generation.[1][2]

  • Primary Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or other ventilated enclosure.[2][3]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below occupational limits or during emergency situations (e.g., a large spill), a NIOSH-approved air-purifying respirator with an appropriate particulate filter is necessary.[7][8] A full respiratory protection program, including fit testing, must be in place as per OSHA guidelines.[5]

PPE Selection Matrix for Common Laboratory Tasks

This table summarizes the minimum PPE required for various procedures involving (4-Hydroxyphenyl)(piperidin-1-yl)methanone.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Running Reaction Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Work-up/Extraction Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Small Spill Cleanup (<1g) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNIOSH-approved Respirator
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatAs needed based on procedure

Operational Plans: Handling and Disposal

Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm the chemical fume hood is functioning correctly.

  • Handling: Conduct all manipulations of the compound within the fume hood to prevent inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[2]

  • Post-Handling: After handling, wash hands thoroughly.[1] Decontaminate the work surface.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[1][2] Alert colleagues and the laboratory supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: Prevent the spill from entering drains or waterways.[1][2] Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[2] Avoid creating dust.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[1]

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_final Final Steps spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert Step 1 don_ppe Don Spill-Level PPE (Respirator, Goggles, etc.) alert->don_ppe Step 2 contain Contain Spill (Use Absorbent) don_ppe->contain Step 3 collect Collect Waste into Sealed Container contain->collect Step 4 decontaminate Decontaminate Area collect->decontaminate Step 5 dispose Dispose of Waste via Approved Channels decontaminate->dispose Step 6 report Document Incident dispose->report Step 7

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.